Octaphenyloxatetrasilolane
Description
Contextualization within Cyclosiloxane and Siloxane Chemistry
Octaphenyloxatetrasilolane is a specific type of cyclosiloxane, a class of organosilicon compounds characterized by a ring structure of alternating silicon and oxygen atoms. ontosight.aica.gov Siloxanes, in general, are a broad family of chemical compounds with a backbone of silicon-oxygen single bonds, with organic side groups attached to the silicon atoms. ca.gov The properties of siloxanes, such as thermal stability, flexibility, and chemical resistance, are largely determined by the nature of these organic substituents. ontosight.aiontosight.ai
Cyclosiloxanes are fundamental building blocks in the production of a wide array of silicone polymers, including rubbers, gels, and resins. silicones.eu Common examples include octamethylcyclotetrasiloxane (B44751) (D4), decamethylcyclopentasiloxane (B1670010) (D5), and dodecamethylcyclohexasiloxane (B120686) (D6), which are primarily used as intermediates in manufacturing processes. silicones.euwikipedia.org The defining feature of these compounds is their cyclic structure, which imparts unique properties compared to their linear counterparts. ontosight.ai The presence of different organic groups, such as methyl or phenyl groups, further diversifies the characteristics and applications of these materials. ontosight.ai
Historical Development and Emerging Research Trajectories of Organosilicon Compounds
The field of organosilicon chemistry dates back to 1863, with the synthesis of the first organosilicon compound, tetraethylsilane, by French chemists Charles Friedel and James Crafts. sbfchem.comphenylsilicone.comwikipedia.org This marked the beginning of a new branch of chemistry focused on compounds containing silicon-carbon bonds. sbfchem.comsbfchem.com The early 20th century saw significant progress, with British chemist Frederic Kipping conducting extensive research and coining the term "silicone." wikipedia.orgrichsilicone.com His work, particularly the use of the Grignard reaction, laid the groundwork for the future silicone industry. phenylsilicone.comrichsilicone.com
The 1940s were a period of rapid growth, driven by the recognition of the potential applications of polymeric organosilicon compounds. sbfchem.comphenylsilicone.com Researchers like J.F. Hyde, E.G. Rochow, and K.A. Andrianov developed various silicone products, including resins and oils. sbfchem.comphenylsilicone.com The invention of the direct method for synthesizing organochlorosilanes in 1941 further propelled the industry. phenylsilicone.comrichsilicone.com
Contemporary research in organosilicon chemistry is exploring new frontiers. There is a growing focus on developing sustainable and bio-based siloxanes to address environmental concerns. globalgrowthinsights.commarketresearchfuture.com Advancements in materials science are leading to the creation of siloxane derivatives with specialized properties like antimicrobial activity or UV resistance for use in biomedical devices and advanced coatings. ontosight.aimdpi.com The unique properties of siloxanes also make them promising for innovations in self-healing materials and 3D printing technologies. ontosight.ai
Significance of this compound in Contemporary Chemical Research
While specific research on this compound is not as widespread as for its methyl-substituted counterparts, its phenyl-rich structure suggests a high degree of thermal stability. The phenyl groups can enhance the rigidity and thermal resistance of the siloxane backbone. This makes it a compound of interest for high-temperature applications.
The study of such phenyl-substituted cyclosiloxanes contributes to a deeper understanding of structure-property relationships in organosilicon chemistry. By comparing the properties of this compound with other cyclosiloxanes, researchers can tailor materials with specific characteristics for advanced applications in fields like aerospace, electronics, and specialty coatings. marketresearchfuture.commdpi.com
Interactive Data Table: Properties of Common Cyclosiloxanes
| Compound Name | Formula | Structure | Key Features | Primary Use |
| Hexamethylcyclotrisiloxane (D3) | C6H18O3Si3 | Cyclic | Very volatile | Intermediate in silicone production |
| Octamethylcyclotetrasiloxane (D4) | C8H24O4Si4 | Cyclic | Odorless, colorless liquid | Intermediate for silicone rubbers, gels, and resins silicones.eu |
| Decamethylcyclopentasiloxane (D5) | C10H30O5Si5 | Cyclic | Odorless, colorless liquid | Intermediate for silicone rubbers, gels, and resins silicones.eu |
| Dodecamethylcyclohexasiloxane (D6) | C12H36O6Si6 | Cyclic | Odorless, colorless liquid | Intermediate for silicone rubbers, gels, and resins silicones.eu |
Structure
2D Structure
Properties
CAS No. |
18826-21-6 |
|---|---|
Molecular Formula |
C48H40OSi4 |
Molecular Weight |
745.2 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5-octakis-phenyloxatetrasilolane |
InChI |
InChI=1S/C48H40OSi4/c1-9-25-41(26-10-1)50(42-27-11-2-12-28-42)49-51(43-29-13-3-14-30-43,44-31-15-4-16-32-44)53(47-37-21-7-22-38-47,48-39-23-8-24-40-48)52(50,45-33-17-5-18-34-45)46-35-19-6-20-36-46/h1-40H |
InChI Key |
LUVNXQXVUXCBCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si]2(O[Si]([Si]([Si]2(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 |
Origin of Product |
United States |
Advanced Structural Characterization and Elucidation of Octaphenyloxatetrasilolane
Spectroscopic Analysis for Octaphenyloxatetrasilolane
Infrared and Raman Vibrational Spectroscopy.americanpharmaceuticalreview.com
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrations of covalent bonds. americanpharmaceuticalreview.com While both are vibrational methods, they are governed by different physical principles—IR spectroscopy measures the absorption of infrared light, whereas Raman spectroscopy analyzes the inelastic scattering of a laser beam. americanpharmaceuticalreview.com Consequently, their spectra can provide complementary information.
In the analysis of this compound, specific vibrational modes are characteristic of its constituent functional groups. The IR and Raman spectra would be expected to exhibit bands corresponding to the vibrations of the Si-O-Si core and the phenyl (C₆H₅) substituents.
Key vibrational modes for this compound include:
Si-O-Si Stretching: The siloxane backbone gives rise to strong, characteristic asymmetric and symmetric stretching vibrations. These are typically observed in the infrared spectrum in the region of 1000-1100 cm⁻¹.
Phenyl Group Vibrations: The phenyl rings attached to the silicon atoms produce a series of sharp absorption bands. These include C-H stretching vibrations above 3000 cm⁻¹, C-C stretching vibrations within the ring (around 1400-1600 cm⁻¹), and C-H out-of-plane bending vibrations which are sensitive to the substitution pattern on the ring. nih.gov
Si-C Stretching: The vibration of the silicon-carbon bond is also a key feature, typically appearing in the fingerprint region of the spectrum.
The complementary nature of IR and Raman spectroscopy is particularly useful. For instance, the symmetric Si-O-Si stretching vibration, which may be weak in the IR spectrum, often produces a strong signal in the Raman spectrum. europeanpharmaceuticalreview.com
Table 1: Expected Vibrational Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
| Si-O-Si | Asymmetric Stretch | 1000 - 1100 | IR (strong) |
| Si-O-Si | Symmetric Stretch | 450 - 550 | Raman (strong) |
| C-H (Aromatic) | Stretch | 3000 - 3100 | IR, Raman |
| C=C (Aromatic) | Ring Stretch | 1400 - 1600 | IR, Raman |
| Si-Phenyl | Stretch | 1100 - 1200 | IR |
Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. For this compound, ¹H, ¹³C, and ²⁹Si NMR are particularly informative.
¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the phenyl groups. The chemical shifts and coupling patterns of these protons can confirm the presence of the phenyl rings and provide insights into their electronic environment.
¹³C NMR: The carbon-13 NMR spectrum reveals the different types of carbon atoms present in the molecule. This includes the carbons of the phenyl rings, with distinct signals for the ipso-carbon (the carbon directly attached to silicon) and the ortho, meta, and para carbons.
²⁹Si NMR: Silicon-29 NMR is especially crucial for characterizing the core structure of this compound. The chemical shift of the silicon atoms is highly sensitive to their local environment, including the nature of the substituents and the geometry of the siloxane cage. This technique can confirm the presence of the tetrasiloxane (B1260621) ring and the specific silicon environments within it.
Table 2: Expected NMR Chemical Shifts for this compound
| Nucleus | Functional Group | Expected Chemical Shift (ppm) |
| ¹H | Aromatic Protons | 7.0 - 8.0 |
| ¹³C | Phenyl Carbons | 120 - 140 |
| ²⁹Si | Si in Siloxane Ring | -80 to -120 (relative to TMS) |
Mass Spectrometry for Molecular Architecture Confirmation
Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing information about its structure through fragmentation patterns. mdpi.com For this compound, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled with a high-resolution mass analyzer such as a time-of-flight (TOF) detector would be employed. nih.govnih.gov
The mass spectrum of this compound would be expected to show a prominent peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺, confirming its molecular weight. The high-resolution mass measurement would allow for the determination of the elemental composition with high accuracy. mdpi.com Analysis of the fragmentation pattern can provide further structural confirmation, revealing the loss of phenyl groups or cleavage of the siloxane ring.
X-ray Diffraction Analysis of this compound Crystalline Structures.mdpi.com
X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.comwikipedia.orgresearchgate.net By analyzing the diffraction pattern produced when a crystal is irradiated with X-rays, a detailed model of the crystal lattice and the molecular structure within it can be constructed. wikipedia.org
Single-Crystal X-ray Diffraction (SC-XRD).mdpi.com
Single-crystal X-ray diffraction (SC-XRD) provides the most definitive structural information for a crystalline compound. mdpi.comresearchgate.net This technique requires a high-quality single crystal of this compound. wikipedia.org The crystal is mounted on a diffractometer and rotated in a beam of monochromatic X-rays. wikipedia.org The resulting diffraction pattern is collected and analyzed to determine the unit cell dimensions, space group, and the precise coordinates of every atom in the molecule.
From SC-XRD data, one can obtain:
Bond lengths and angles: Precise measurements of all bond lengths (e.g., Si-O, Si-C, C-C) and angles within the this compound molecule.
Conformation: The exact three-dimensional shape of the molecule, including the conformation of the tetrasiloxane ring and the orientation of the phenyl groups.
Intermolecular interactions: How the individual this compound molecules pack together in the crystal lattice, revealing any significant intermolecular forces such as van der Waals interactions or π-π stacking between phenyl rings.
Table 3: Illustrative Single-Crystal X-ray Diffraction Data for a Hypothetical this compound Crystal
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.234 |
| b (Å) | 10.876 |
| c (Å) | 22.451 |
| β (°) | 98.76 |
| Volume (ų) | 3678.9 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.25 |
| R-factor | 0.045 |
Powder X-ray Diffraction (XRPD) for Polycrystalline Forms.mdpi.com
Powder X-ray diffraction (XRPD) is used to analyze polycrystalline samples, which consist of a large number of small, randomly oriented crystallites. profex-xrd.org The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ). youtube.com While XRPD does not provide the same level of atomic detail as SC-XRD, it is a valuable tool for: rsc.org
Phase identification: The XRPD pattern is a unique fingerprint for a specific crystalline phase. It can be used to identify this compound and to check for the presence of impurities or different polymorphic forms. researchgate.net
Lattice parameter refinement: The positions of the diffraction peaks can be used to determine and refine the unit cell parameters of the crystal lattice.
Comparison with theoretical patterns: The experimental XRPD pattern can be compared with a pattern calculated from single-crystal data to confirm the bulk purity of a sample. researchgate.net
The analysis of both single-crystal and powder X-ray diffraction data provides a comprehensive understanding of the solid-state structure of this compound, complementing the molecular-level information obtained from spectroscopic methods.
Electron Microscopy for Morphological and Nanoscale Characterization
Electron microscopy techniques are indispensable for visualizing the morphology and nanoscale features of materials. For this compound, Transmission Electron Microscopy (TEM), High-Resolution TEM (HRTEM), and Atomic Force Microscopy (AFM) would provide critical insights into its solid-state structure, particle size and shape, and surface characteristics.
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM)
Table 1: Expected Information from TEM and HRTEM Analysis of this compound
| Parameter | Information Provided |
| Morphology | Shape and size of individual crystals or particles. |
| Size Distribution | Statistical distribution of particle sizes. |
| Agglomeration | Degree to which individual particles cluster together. |
| Crystallinity | Confirmation of the crystalline nature of the material. |
| Lattice Imaging | Direct visualization of the atomic arrangement within the crystal. |
| Crystal Defects | Identification of imperfections in the crystal lattice. |
Atomic Force Microscopy (AFM) for Surface Topography
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides a three-dimensional profile of a sample's surface. nih.gov It works by scanning a sharp tip at the end of a flexible cantilever over the sample surface. nih.gov The deflections of the cantilever due to forces between the tip and the surface are recorded to create a topographical map. nih.gov
For this compound, AFM would be employed to study the surface topography of its crystals or thin films. This analysis would reveal details about surface roughness, the presence of steps or terraces on the crystal faces, and any surface defects. researchgate.net Such information is crucial for understanding crystal growth mechanisms and the surface properties of the material. While direct AFM studies on this compound are not prevalent, the technique is widely used for characterizing the surfaces of various organic and inorganic materials, and its application to this compound would provide valuable nanoscale topographical data. nih.govresearchgate.net
Table 2: Expected Surface Parameters from AFM Analysis of this compound
| Parameter | Description |
| Surface Roughness | Quantitative measure of the fine-scale variations in the surface height. |
| Topographical Features | Visualization of surface features such as terraces, steps, and pits. |
| Grain Size and Shape | Characterization of the dimensions and morphology of crystalline grains on the surface. |
| Surface Defects | Identification of imperfections on the crystal surface. |
Thermal Analysis Techniques Applied to this compound
Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated or cooled. For this compound, Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Differential Thermal Analysis (DTA) are key methods to determine its thermal stability and phase behavior.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. taylorandfrancis.com This technique is primarily used to determine the thermal stability and decomposition profile of a material. researchgate.net
When analyzing this compound by TGA, one would expect to observe a stable mass up to a certain temperature, after which a decrease in mass would indicate decomposition. The temperature at which significant mass loss begins is a measure of its thermal stability. For phenyl-substituted siloxanes, thermal stability is generally high. For the closely related compound, octaphenylcyclotetrasiloxane (B1329330), high thermal stability is expected. chemicalbook.com A TGA analysis of this compound would likely show minimal weight loss until high temperatures, at which point the organic phenyl groups would begin to decompose. The analysis can be performed under an inert atmosphere (like nitrogen) to study thermal decomposition or under an oxidative atmosphere (like air) to study thermo-oxidative stability. researchgate.net
Table 3: Anticipated TGA Data for this compound
| Parameter | Expected Observation |
| Onset of Decomposition | High temperature, indicative of high thermal stability. |
| Decomposition Profile | A multi-step or single-step weight loss corresponding to the degradation of the phenyl groups and siloxane backbone. |
| Residue | A certain percentage of char residue, likely silica (B1680970) (SiO2), may remain at the end of the experiment, especially in an inert atmosphere. |
Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA)
Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) are techniques that measure the difference in heat flow (DSC) or temperature (DTA) between a sample and a reference material as a function of temperature. wikipedia.orglibretexts.org These methods are used to detect thermal transitions such as melting, crystallization, and glass transitions. wikipedia.orglibretexts.org
For this compound, a crystalline solid, DSC or DTA would be used to determine its melting point. The closely related compound, octaphenylcyclotetrasiloxane, has a reported melting point in the range of 196-201°C. chemicalbook.com It is expected that this compound would exhibit a sharp endothermic peak in its DSC or DTA thermogram corresponding to its melting transition. The temperature of this peak would be its melting point, and the area under the peak would correspond to the enthalpy of fusion. The presence of impurities would typically lead to a broadening of the melting peak and a depression of the melting point.
Table 4: Expected DSC/DTA Data for this compound
| Thermal Event | Expected Observation | Temperature Range (based on related compounds) |
| Melting | Sharp endothermic peak. | ~190-210°C |
| Crystallization | Exothermic peak upon cooling from the melt. | Dependent on cooling rate. |
| Glass Transition | Not expected for a pure crystalline material. | N/A |
Elemental and Compositional Analysis Using Advanced Techniques
Elemental analysis is crucial for confirming the chemical formula of a compound. For this compound (C₄₈H₄₀O₄Si₄), the theoretical elemental composition can be calculated based on its atomic constituents. Experimental verification would typically be performed using techniques such as combustion analysis for carbon and hydrogen, and other appropriate methods for silicon and oxygen.
The theoretical elemental composition of this compound is as follows:
Carbon (C): 72.68%
Hydrogen (H): 5.08%
Oxygen (O): 8.06%
Silicon (Si): 14.18%
Table 5: Theoretical Elemental Composition of this compound (C₄₈H₄₀O₄Si₄)
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 48 | 576.528 | 72.68 |
| Hydrogen | H | 1.008 | 40 | 40.32 | 5.08 |
| Oxygen | O | 15.999 | 4 | 63.996 | 8.06 |
| Silicon | Si | 28.085 | 4 | 112.34 | 14.18 |
| Total | 793.184 | 100.00 |
Advanced analytical techniques such as X-ray Photoelectron Spectroscopy (XPS) could also be employed to provide information about the elemental composition and chemical states of the elements on the surface of the material.
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a highly sensitive analytical technique used for determining the elemental composition of a sample. nih.gov The method involves introducing the sample into a high-temperature argon plasma, which excites the atoms of the elements present. nih.gov As these excited atoms relax to their ground state, they emit light at characteristic wavelengths, and the intensity of this emission is proportional to the concentration of the element in the sample. nih.gov For the analysis of this compound, ICP-OES provides a robust method for quantifying its fundamental elemental constituents, primarily silicon (Si), carbon (C), and oxygen (O).
Research Findings:
While specific ICP-OES studies on this compound are not prevalent in publicly accessible literature, the technique is widely applied to the elemental analysis of organosilicon compounds and other complex matrices. eag.com The analysis would involve the digestion of a precise mass of the compound in a suitable solvent or acid mixture, followed by introduction into the plasma. eag.com The instrument would be calibrated using certified standards to ensure accuracy.
The expected outcome of an ICP-OES analysis of pure this compound would be the determination of the weight percentages of silicon, carbon, and oxygen. These experimental values can then be compared to the theoretical values calculated from the compound's molecular formula (C₄₈H₄₀O₄Si₄) to confirm its elemental integrity and purity. Any significant deviation from the theoretical percentages could indicate the presence of impurities or a different stoichiometry.
| Element | Theoretical Weight % | Expected ICP-OES Result (Illustrative) |
| Carbon (C) | 70.55% | 70.49% |
| Hydrogen (H) | 4.94% | Not typically measured by ICP-OES |
| Oxygen (O) | 7.83% | 7.79% |
| Silicon (Si) | 13.75% | 13.68% |
This table is illustrative and represents expected data based on the application of ICP-OES to similar compounds.
Gas Chromatography-Mass Spectrometry (GC-MS/MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. nih.gov When applied to a compound like this compound, GC would first separate it from any volatile impurities based on its boiling point and affinity for the GC column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. nih.gov The resulting mass spectrum provides a unique fragmentation pattern, which acts as a molecular fingerprint, allowing for structural elucidation and confirmation. The use of tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity by allowing for the isolation and further fragmentation of specific ions. researchgate.net
Research Findings:
GC-MS is extensively used for the analysis of cyclic and linear siloxanes. jeolusa.commdpi.com Studies on related phenyl-substituted siloxanes demonstrate that the degradation and fragmentation patterns can be characterized with high precision. epa.gov For this compound, a GC-MS/MS analysis would provide crucial information. The retention time in the gas chromatogram would be characteristic of the compound under specific analytical conditions. The mass spectrum would be expected to show a molecular ion peak corresponding to the mass of the intact molecule, as well as a series of fragment ions resulting from the cleavage of phenyl groups and the siloxane ring.
Common fragmentation pathways for phenyl-substituted siloxanes involve the loss of phenyl groups (mass = 77 amu) and the rearrangement of the siloxane backbone. By analyzing these fragments, the structure of the original molecule can be confirmed.
| m/z (mass-to-charge ratio) | Proposed Fragment Identity (Illustrative) | Relative Abundance |
| 816 | [M]⁺ (Molecular Ion) | Low |
| 739 | [M - C₆H₅]⁺ | High |
| 662 | [M - 2(C₆H₅)]⁺ | Moderate |
| 585 | [M - 3(C₆H₅)]⁺ | Moderate |
| 77 | [C₆H₅]⁺ | High |
This table is illustrative and represents expected fragmentation patterns for this compound based on the principles of mass spectrometry for similar compounds.
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. epa.gov XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. epa.gov For this compound, XPS is invaluable for confirming the presence of silicon, oxygen, and carbon, and more importantly, for determining their chemical bonding environments.
Research Findings:
XPS is a standard tool for the characterization of organosilicon compounds and polymers. researchgate.net The binding energies of the core electrons are sensitive to the chemical environment of the atom. For instance, the Si 2p binding energy will be different for silicon bonded to oxygen (Si-O) compared to silicon bonded to carbon (Si-C). Similarly, the C 1s spectrum can be deconvoluted to distinguish between carbon in the phenyl rings (C-C/C-H) and any potential advenitious carbon contamination.
An XPS analysis of this compound would provide high-resolution spectra for the Si 2p, O 1s, and C 1s regions. The positions of these peaks would confirm the presence of Si-O-Si linkages characteristic of the siloxane backbone and the Si-C₆H₅ bonds.
| Element (Core Level) | Binding Energy (eV) - Illustrative | Inferred Chemical Bond |
| Si 2p | ~102.5 | Si-O |
| Si 2p | ~101.0 | Si-C |
| O 1s | ~532.5 | Si-O-Si |
| C 1s | ~284.8 | C-C, C-H (Phenyl) |
| C 1s | ~284.0 | C-Si |
This table is illustrative and represents expected binding energies based on XPS data for phenyl-substituted siloxanes. Actual values can vary slightly depending on instrument calibration and specific chemical environment.
Reactivity and Reaction Mechanisms of Octaphenyloxatetrasilolane
Hydrolysis and Condensation Reactions of Octaphenyloxatetrasilolane
The formation of this compound, also known as octaphenylcyclotetrasiloxane (B1329330) (P4), typically occurs through the hydrolysis and subsequent condensation of diphenylsilane (B1312307) precursors. google.com The most common industrial processes involve the hydrolysis of diphenyldichlorosilane or diphenyldialkoxysilanes. google.com
The hydrolysis of diphenyldialkoxysilanes, such as diphenyldimethoxysilane, is a base-catalyzed reaction. google.com This process involves the reaction of the silane (B1218182) with water, leading to the formation of diphenylsilanediol (B146891) and an alcohol by-product. The diphenylsilanediol intermediates then undergo condensation to form the cyclic tetramer, this compound. google.com The selection of the solvent is crucial in this synthesis, as the desired product, this compound, has limited solubility in certain organic solvents, which allows for its precipitation from the reaction mixture, driving the reaction equilibrium towards the product and resulting in high yields. google.com For instance, using a solvent mixture where the diphenyldialkoxysilane is soluble but the octaphenyloxatetrasiloxane product is not, facilitates its recovery. google.com
The reaction conditions, such as temperature and catalyst concentration, play a significant role. The hydrolysis is often carried out at reflux temperatures for several hours. google.com Basic catalysts, like sodium hydroxide, are typically used in concentrations of around 100 ppm. google.com The reaction of diphenylsilanediol to form cyclosiloxanes is dependent on the type of catalysis; acidic conditions tend to favor the formation of the cyclic trimer (hexaphenylcyclotrisiloxane), whereas basic conditions favor the formation of the cyclic tetramer (this compound). google.com
Table 1: Reaction Parameters for the Synthesis of this compound via Hydrolysis and Condensation
| Parameter | Value/Condition | Source |
| Precursor | Diphenyldimethoxysilane | google.com |
| Catalyst | NaOH | google.com |
| Catalyst Concentration | ~100 ppm | google.com |
| Solvent | Acetone | google.com |
| Reaction Temperature | Reflux | google.com |
| Reaction Time | ~5 hours | google.com |
| Yield | >90% | google.com |
Polymerization and Ring-Opening Polymerization Mechanisms
This compound can undergo ring-opening polymerization (ROP) to form high molecular weight polyphenylsiloxanes. This polymerization can be initiated by either anionic or cationic catalysts. mdpi.com
Anionic ring-opening polymerization (AROP) is a widely used method for synthesizing high molecular weight polydiorganosiloxanes. mdpi.com For the copolymerization of octamethylcyclotetrasiloxane (B44751) (D4) and octaphenylcyclotetrasiloxane (P4), a cyclic trimeric phosphazene base has been shown to be a highly efficient catalyst under mild conditions, yielding polymers with high molecular weights. mdpi.com
Cationic ring-opening polymerization (CROP) of cyclosiloxanes is also a well-known method, though used less frequently than AROP. Strong acids are typically employed as initiators. researchgate.net The mechanism is believed to involve the cleavage of the Si-O bond by the acid to form a silyl (B83357) ester, which then initiates chain growth. mdpi.com The role of water in CROP can be complex, acting as either a promoter or an inhibitor. mdpi.com
The polymerization of cyclosiloxanes is an equilibrium process between the cyclic monomers and linear polymer chains. mdpi.com This equilibrium is influenced by the conformational entropy of the siloxane chain. mdpi.com
Functionalization and Derivatization Strategies of this compound
The phenyl groups on the this compound ring offer sites for functionalization through electrophilic aromatic substitution reactions. While direct functionalization studies on this compound are not extensively reported, research on the closely related octaphenylsilsesquioxane (B33884) (OPS) provides insight into potential derivatization strategies. researchgate.net
Electrophilic substitution reactions such as halogenation and Friedel-Crafts acylation can be employed to introduce functional groups onto the phenyl rings. researchgate.net For instance, Friedel-Crafts chemistry has been used to create alkyl-functionalized OPS molecules. researchgate.net These reactions allow for the modification of the compound's properties and the development of more complex hybrid materials. researchgate.net The introduction of acyl groups into aromatic compounds can also be achieved using palladium catalysts with olefins and carbon monoxide under milder conditions than traditional Friedel-Crafts reactions. researchgate.net
Furthermore, nucleophilic substitution of hydrogen in highly electrophilic arenes presents another pathway for functionalization. sciforum.net This method involves the generation of a σ-adduct, which can then be oxidized to yield the substituted product. sciforum.net For the phenyl groups on this compound, strategies that enhance their electrophilicity could open up avenues for such C-H functionalization. sciforum.net
Kinetic and Thermodynamic Studies of this compound Reactivity
Specific kinetic and thermodynamic data for the reactions of this compound are not extensively available in the reviewed literature. However, general principles from related cyclosiloxane systems can provide valuable insights.
The ring-opening polymerization of cyclosiloxanes is characterized by its thermodynamics. For larger rings, such as octamethylcyclotetrasiloxane (D4), the enthalpy of polymerization (ΔHp) is close to zero. mdpi.com The driving force for the polymerization is primarily the increase in conformational entropy. mdpi.com Any modification to the monomer structure that decreases the conformational freedom of the resulting siloxane chain will shift the equilibrium towards the cyclic form. mdpi.com
The kinetics of ROP are influenced by factors such as the ring strain of the monomer. Cyclotrisiloxanes, which have significant ring strain, polymerize much faster than the corresponding cyclotetrasiloxanes. researchgate.net Kinetic studies on the cationic ROP of octamethylcyclotetrasiloxane (D4) have been conducted using various initiators, with the polymerization rate being monitored by techniques such as viscosimetry and gel permeation chromatography (GPC). dntb.gov.ua
Table 2: General Thermodynamic Parameters for Ring-Opening Polymerization of Related Cyclic Monomers
| Monomer | ΔHₚ (kJ/mol) | ΔSₚ (J/mol·K) | T𝖼 (°C) |
| Hexamethylcyclotrisiloxane (D₃) | -23 | -42 | >400 |
| Octamethylcyclotetrasiloxane (D₄) | ~0 | +7.5 | No ceiling temp. |
Data is for illustrative purposes for related compounds and not specific to this compound. Source: Inferred from general discussions in mdpi.comresearchgate.net.
Catalytic Systems in this compound Transformations
A variety of catalytic systems can be employed to facilitate the transformations of this compound, particularly its ring-opening polymerization.
Anionic Catalysts:
Phosphazene Bases: Cyclic trimeric phosphazene bases have demonstrated high efficiency in the ROP of octamethylcyclotetrasiloxane (D4) and its copolymerization with octaphenylcyclotetrasiloxane (P4) under mild conditions. mdpi.com
Urea Anions: Urea anions have been used as catalysts for the ROP of cyclosiloxanes initiated by silanols, allowing for control over the molecular weight of the resulting polymer. mdpi.com
Cationic Catalysts:
Strong Protonic Acids: Trifluoromethanesulfonic acid is a commonly studied initiator for the cationic ROP of cyclosiloxanes. mdpi.com The mechanism involves the acid-catalyzed cleavage of the Si-O bond. mdpi.com
Solid Acid Catalysts: Natural clays (B1170129) like montmorillonite, activated with sulfuric acid (e.g., Maghnite-H+), have been used as efficient, environmentally friendly solid catalysts for the cationic ROP of cyclosiloxanes like D4. iaea.orgresearchgate.net These catalysts are heterogeneous, which can simplify product purification. mdpi.com
Photoinitiated Systems:
Photoinitiated cationic ROP of cyclosiloxanes, such as D4, has been achieved using diphenyl iodonium (B1229267) hexafluorophosphate (B91526) as a photoinitiator. dntb.gov.ua This method allows for polymerization to occur under ambient conditions upon exposure to light. dntb.gov.ua
Table 3: Catalytic Systems for Cyclosiloxane Transformations
| Catalyst Type | Specific Example | Reaction Type | Source |
| Anionic | Cyclic Trimeric Phosphazene Base | ROP | mdpi.com |
| Anionic | Urea Anion | ROP | mdpi.com |
| Cationic | Trifluoromethanesulfonic Acid | ROP | mdpi.com |
| Cationic (Solid Acid) | Maghnite-H+ | ROP | iaea.orgresearchgate.net |
| Photoinitiator | Diphenyl Iodonium Hexafluorophosphate | Photoinitiated Cationic ROP | dntb.gov.ua |
Computational Chemistry and Theoretical Modeling of Octaphenyloxatetrasilolane
Quantum Chemical Approaches for Electronic Structure and Bonding
Quantum chemical methods are fundamental in understanding the electronic properties of molecules. taylorandfrancis.com These approaches, rooted in quantum mechanics, provide a mathematical description of the electronic structure, which governs the chemical bonding and reactivity of octaphenyloxatetrasilolane. taylorandfrancis.com The primary advantage of these methods is their ability to model the molecule from first principles, relying only on fundamental physical constants. wikipedia.org
Density Functional Theory (DFT) has become a powerful and widely used tool in computational chemistry for investigating the electronic properties of complex molecules like this compound. youtube.com DFT methods are based on the principle that the total energy of a system is a functional of the electron density. This approach offers a balance between accuracy and computational cost, making it suitable for larger molecules.
DFT calculations can elucidate several key aspects of this compound's electronic structure:
Optimized Geometry: DFT can predict the most stable three-dimensional arrangement of atoms in the molecule, providing bond lengths, bond angles, and dihedral angles.
Electronic Energy Levels: The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be calculated. The HOMO-LUMO gap is a critical parameter for determining the molecule's chemical reactivity and electronic stability. researchgate.net
Electron Density Distribution: DFT provides a map of the electron density, highlighting regions of high and low electron concentration. This is crucial for understanding the molecule's polarity and reactive sites.
Mulliken and Natural Population Analysis (NPA): These analyses, performed post-DFT calculation, can assign partial charges to each atom in the molecule, offering insights into the electrostatic interactions within the molecule and with its environment.
A hypothetical DFT study on this compound at the B3LYP/6-31G(d) level of theory could yield the following data:
| Parameter | Calculated Value |
|---|---|
| Total Energy (Hartree) | -3450.123 |
| HOMO Energy (eV) | -6.54 |
| LUMO Energy (eV) | -0.21 |
| HOMO-LUMO Gap (eV) | 6.33 |
| Dipole Moment (Debye) | 1.25 |
Beyond DFT, other quantum chemical methods can be employed to study this compound.
Ab Initio Methods: These methods, meaning "from the beginning," solve the Schrödinger equation without using any experimental data. wikipedia.org They are among the most accurate computational methods but are also the most computationally expensive. libretexts.orgdtic.mil For a molecule the size of this compound, high-level ab initio calculations like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be computationally demanding but would provide highly accurate data on its electronic structure and properties.
Semi-Empirical Methods: These methods simplify the quantum mechanical calculations by incorporating some parameters derived from experimental data. libretexts.org They are much faster than ab initio or DFT methods, allowing for the study of very large molecular systems or for longer timescale simulations. scispace.com Methods like PM3 or AM1 could be used to quickly assess the electronic properties of this compound, though with less accuracy than more advanced methods. researchgate.net
A comparative table of results from different quantum chemical methods for a key property like the HOMO-LUMO gap could look as follows:
| Method | Basis Set | HOMO-LUMO Gap (eV) |
|---|---|---|
| Semi-Empirical (PM3) | N/A | 7.12 |
| DFT (B3LYP) | 6-31G(d) | 6.33 |
| Ab Initio (MP2) | 6-311G(d,p) | 6.45 |
Molecular Mechanics and Molecular Dynamics Simulations
To understand the physical behavior and dynamics of this compound over time, molecular mechanics and molecular dynamics simulations are employed. nih.gov These methods use classical mechanics to model the interactions between atoms. molssi.org
The phenyl groups in this compound can rotate, leading to a vast number of possible three-dimensional structures, or conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. youtube.com
Molecular mechanics force fields, such as AMBER or CHARMM, can be used to calculate the potential energy of different conformations. By systematically rotating the bonds of the phenyl groups and calculating the corresponding energy, an energy landscape can be mapped. This landscape reveals the low-energy, stable conformations and the higher-energy transition states that separate them.
Molecular dynamics (MD) simulations provide a movie-like depiction of the atomic motions in this compound over time. nih.gov An MD simulation starts with an initial conformation and assigns velocities to each atom. The forces on the atoms are then calculated using a force field, and Newton's equations of motion are solved to update the positions and velocities of the atoms over a small time step. molssi.org
MD simulations of this compound can reveal:
Conformational Changes: Over longer simulation times, the molecule can be observed transitioning between different stable conformations.
Intermolecular Interactions: By simulating multiple this compound molecules together, the non-covalent interactions between them, such as van der Waals and electrostatic interactions, can be studied. This is crucial for understanding the properties of the bulk material.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are invaluable for predicting and interpreting spectroscopic data.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. These calculated frequencies can be compared with experimental IR spectra to aid in the assignment of spectral peaks to specific vibrational modes of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical methods can calculate the magnetic shielding of atomic nuclei. These shielding values can be converted into chemical shifts, which can then be compared with experimental NMR data to help assign peaks to specific atoms in the molecule.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions. These transition energies correspond to the wavelengths of light that the molecule absorbs, allowing for the prediction of the UV-Vis absorption spectrum.
A hypothetical table of predicted vibrational frequencies for a prominent IR peak in this compound could be:
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| Si-O-Si Asymmetric Stretch | 1095 | 1090 |
| C-H Aromatic Stretch | 3050 | 3052 |
| C=C Aromatic Ring Stretch | 1600 | 1598 |
Theoretical Elucidation of Reaction Mechanisms and Transition States
The study of reaction pathways for complex molecules like this compound heavily relies on computational chemistry to map out the intricate dance of atoms during a chemical transformation. Theoretical elucidation of reaction mechanisms provides insights into the feasibility of a reaction, the stability of intermediates, and the energy required to overcome reaction barriers. These computational investigations are critical for understanding and predicting the chemical behavior of this compound under various conditions.
At the heart of these investigations are quantum chemical methods, particularly Density Functional Theory (DFT), which offers a balance between computational cost and accuracy. mdpi.com For a molecule with a complex three-dimensional structure like this compound, a conformational search is the initial step to identify the global minimum energy structure. acs.org This is often achieved using molecular mechanics force fields, followed by optimization with higher levels of theory. acs.org
Once the ground state geometries of the reactants are established, computational chemists can model potential reaction pathways. For instance, in the context of degradation or modification of this compound, a key reaction to investigate would be its interaction with radical species, such as the hydroxyl radical (•OH), which is a crucial oxidant in atmospheric and biological systems. acs.org The mechanism of such a reaction would likely proceed through a hydrogen abstraction from one of the phenyl groups or potentially through an interaction with the siloxane core.
To elucidate this mechanism, the transition state (TS) for the reaction must be located. The transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be surmounted for the reaction to proceed. Sophisticated algorithms are employed to locate this transient structure. Once found, the geometry and energy of the transition state provide crucial information about the reaction kinetics.
The activation energy (Ea) of the reaction can be calculated as the difference in energy between the transition state and the reactants. acs.org A lower activation energy implies a faster reaction rate. Furthermore, frequency calculations are performed to confirm the nature of the stationary points. A stable molecule (reactant, product, or intermediate) will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
For example, a theoretical study on the reaction of this compound with a generic radical (R•) could involve the following steps:
Optimization of the geometries of this compound and the radical using a DFT method (e.g., B3LYP or M06-2X) with an appropriate basis set (e.g., 6-311G**). mdpi.comacs.org
Location of the transition state for hydrogen abstraction from a phenyl group.
Calculation of the activation energy and the Gibbs free energy of activation (ΔG‡).
These calculations would provide a detailed atomistic-level understanding of the reaction, which is often difficult to obtain through experimental means alone. The table below illustrates the type of data that would be generated from such a theoretical study.
| Reaction Step | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) | Key Structural Feature of TS |
| H-abstraction (ortho) | 15.2 | 14.5 | 25.8 | C-H bond elongation to 1.5 Å; H-R bond formation at 1.2 Å |
| H-abstraction (meta) | 16.1 | 15.3 | 26.5 | C-H bond elongation to 1.6 Å; H-R bond formation at 1.1 Å |
| H-abstraction (para) | 15.8 | 15.0 | 26.2 | C-H bond elongation to 1.55 Å; H-R bond formation at 1.15 Å |
Note: The data in this table is hypothetical and serves to illustrate the output of a computational study.
In Silico Design of this compound Analogs and Derivatives
In silico design, or computational drug and materials design, is a powerful approach to developing novel molecules with desired properties, thereby reducing the time and cost associated with experimental synthesis and screening. For this compound, this methodology can be employed to design analogs and derivatives with tailored electronic, physical, or chemical characteristics.
The process of in silico design begins with the parent molecule, this compound, as a scaffold. The phenyl groups attached to the silicon atoms are prime candidates for chemical modification. By systematically replacing hydrogen atoms on the phenyl rings with various functional groups, a virtual library of derivatives can be created. The choice of functional groups would depend on the desired application. For example, to enhance thermal stability, electron-withdrawing groups might be introduced, while electron-donating groups could be used to tune the electronic properties for applications in organic electronics.
Once a virtual library of analogs is generated, computational methods are used to predict their properties. This is often referred to as a quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) study. The first step is to calculate a set of molecular descriptors for each analog. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment, polarizability).
Molecular dynamics simulations can also be employed to understand how modifications affect the bulk properties of materials derived from these siloxanes. For instance, simulations can predict properties like the glass transition temperature (Tg), which is crucial for polymeric materials. nih.gov
A key aspect of in silico design is the development of a predictive model that correlates the calculated descriptors with the property of interest. This model can then be used to screen the virtual library and identify the most promising candidates for synthesis. For example, if the goal is to design an this compound derivative with a high refractive index, a QSPR model could be built to predict the refractive index based on the calculated polarizability and other descriptors.
The combinatorial design of siloxane-incorporated lipidoids for mRNA delivery showcases a practical application of this approach, where different siloxane and alkyl tail combinations were explored to optimize delivery efficacy. upenn.edunih.govnih.gov A similar combinatorial approach could be applied to this compound, exploring various substituents on the phenyl rings to optimize for a specific property.
The table below provides a hypothetical example of how data from an in silico design study of this compound analogs might be presented. The goal of this hypothetical study is to identify derivatives with a high predicted thermal decomposition temperature.
| Derivative | Substituent | Predicted Decomposition Temp. (°C) | Calculated Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |
| OPO-H | -H (Parent) | 450 | 0.5 | 5.2 |
| OPO-F | -F (para) | 465 | 1.8 | 5.0 |
| OPO-CN | -CN (para) | 472 | 4.5 | 4.8 |
| OPO-NO2 | -NO2 (para) | 480 | 5.1 | 4.6 |
| OPO-CH3 | -CH3 (para) | 445 | 0.8 | 5.3 |
| OPO-OCH3 | -OCH3 (para) | 440 | 1.2 | 5.4 |
Note: The data in this table is hypothetical and for illustrative purposes only. OPO is used as an abbreviation for this compound.
Through such in silico screening, a large number of potential candidates can be evaluated computationally, allowing researchers to prioritize the most promising derivatives for experimental synthesis and characterization, thereby accelerating the discovery of new materials.
Advanced Materials Applications and Polymer Chemistry Involving Octaphenyloxatetrasilolane
Octaphenyloxatetrasilolane as a Building Block in Novel Polymer Architectures
This compound serves as a key monomer in the synthesis of advanced polymers, particularly high-temperature resistant phenyl silicone oils and rubbers. vestachem.com The polymerization of this compound can proceed through ring-opening polymerization (ROP), where the cyclic siloxane ring is opened to form linear polysiloxane chains. This process is often initiated by catalysts and can be controlled to produce polymers with specific molecular weights and properties. phenylsilicone.com
The incorporation of the rigid and bulky octaphenylcyclotetrasiloxane (B1329330) moiety into a polymer backbone can lead to several advantageous properties. The phenyl groups enhance the thermal stability and oxidative resistance of the resulting polymer compared to standard polydimethylsiloxanes. Furthermore, the introduction of this cyclosiloxane can be used to create copolymers with unique architectures. For instance, it can be copolymerized with other cyclosiloxanes, such as 2,2,4,4,6,6,8,8-octamethylcyclotetrasiloxane and tetraethenyltetramethylcyclotetrasiloxane, to produce silicone polymers with tailored properties like improved mechanical strength and UV resistance. ontosight.ai
Recent research has also explored the use of this compound in the synthesis of novel organic-inorganic hybrid microporous polymers. researchgate.net These materials are synthesized through reactions like Scholl coupling and Friedel-Crafts reactions, using this compound as a rigid, three-dimensional building block. The resulting polymers possess high surface areas and tunable pore structures, making them promising for applications in gas adsorption and separation. researchgate.net
The synthesis of these advanced polymers often involves specific reaction conditions. For example, the condensation of silanols in the presence of a weak base like acetate (B1210297) anion has been shown to yield cyclosiloxanes such as octaphenylcyclotetrasiloxane. acs.org The choice of solvent and catalyst can significantly influence the reaction pathway and the final polymer structure.
| Polymer Type | Monomers | Key Features | Potential Applications |
| Phenyl Silicone Oil | This compound | High thermal stability, chemical resistance | High-temperature lubricants, dielectric fluids |
| Phenyl Silicone Rubber | This compound | Enhanced mechanical properties, UV resistance | Seals, gaskets, and components for extreme environments |
| Hybrid Microporous Polymers | This compound, various crosslinking agents | High surface area, tunable porosity | Gas storage, catalysis, separation membranes |
Development of Hybrid Materials Utilizing this compound
The development of hybrid materials, which combine the properties of both organic and inorganic components at the molecular level, has been a significant area of research. This compound is an excellent candidate for creating such materials due to its inherent organic-inorganic hybrid nature.
Organic-inorganic hybrid microporous polymers based on this compound have been synthesized with the aim of creating materials with high thermal stability and large surface areas. researchgate.net These materials can be prepared using this compound as the core building block, which is then cross-linked using various organic linkers through reactions such as Friedel-Crafts alkylation. The resulting porous network exhibits excellent potential for carbon dioxide capture and storage. researchgate.net
Furthermore, the incorporation of this compound into other polymer matrices can lead to the development of nanocomposites and polymer blends with enhanced properties. chemimpex.com The bulky phenyl groups can improve the compatibility between the siloxane and organic polymer phases, leading to materials with improved thermal and mechanical performance. These hybrid materials find applications in specialty coatings, sealants, and advanced composites. chemimpex.com
Role in the Design of High-Performance Materials
The intrinsic properties of this compound make it a critical component in the design of high-performance materials for demanding applications. phenylsilicone.com Its high thermal stability, with a melting point in the range of 193-205°C and a boiling point of 334°C at reduced pressure, allows materials derived from it to function in extreme temperature environments. phenylsilicone.comfishersci.com
In the aerospace industry, silicone oils containing phenyl groups derived from this compound are used for applications requiring resistance to temperatures exceeding 300°C. phenylsilicone.com These materials are crucial for the precise molding of satellite components. In the electronics sector, its exceptional dielectric properties make it an ideal ingredient for high-performance insulating materials and for the encapsulation of electronic components to protect them from moisture and thermal stress. chemimpex.comphenylsilicone.com
The optical properties of this compound have also been harnessed in the development of advanced optical materials. For instance, it is used in LED encapsulation materials to achieve high light transmittance and a specific refractive index, which are critical for the efficiency and longevity of the device. phenylsilicone.com The demand for high-performance materials in industries such as electronics, textiles, and plastics is a key driver for the use of this compound. nbinno.com
| Property | Value/Characteristic | Impact on High-Performance Materials |
| Thermal Stability | Melting Point: 193-205°C; Boiling Point: 334°C (1 mmHg) | Enables use in high-temperature applications like aerospace components and electronic packaging. phenylsilicone.comfishersci.com |
| Chemical Resistance | Resistant to many chemicals | Enhances durability and reliability in harsh chemical environments. chemimpex.com |
| Dielectric Properties | Excellent insulator | Ideal for electronic insulation and encapsulation. chemimpex.com |
| Optical Properties | High light transmittance, specific refractive index | Suitable for LED encapsulation and other optoelectronic applications. phenylsilicone.com |
Fabrication Techniques and Processing of this compound-Derived Materials
The fabrication and processing of materials derived from this compound depend on the final application and the type of material being produced. For phenyl silicone oils and rubbers, the processing typically involves the ring-opening polymerization of this compound, followed by compounding with fillers and curing agents. The polymerization can be carried out in bulk or in solution, and the viscosity of the resulting polymer can be controlled by the reaction conditions.
The synthesis of hybrid microporous polymers from this compound involves solution-based polymerization techniques. researchgate.net The monomers are dissolved in a suitable solvent, and the reaction is initiated by a catalyst. The resulting polymer often precipitates from the solution and can be collected by filtration. The porous structure of these materials can be influenced by the choice of solvent and the concentration of the monomers.
For applications in coatings and sealants, this compound can be incorporated into formulations that are then applied to substrates using techniques such as spin-coating, dip-coating, or spray-coating. The formulation is then cured, often at elevated temperatures, to form a durable and protective film. The low surface tension and excellent wetting properties of materials containing this compound contribute to superior adhesion. chemimpex.com
The industrial production of this compound itself is typically achieved through the hydrolysis of diphenyldichlorosilane or diphenyldialkoxysilanes. chemicalbook.comgoogle.com The reaction conditions, such as the pH, can influence the yield of the desired cyclic tetramer over other cyclic or linear siloxanes. google.com
Structure-Property Relationships in this compound-Based Materials
The performance of materials derived from this compound is directly linked to its unique molecular structure. The alternating silicon-oxygen backbone of the cyclosiloxane ring provides a stable and flexible framework. The eight phenyl groups attached to the silicon atoms are the key to many of its desirable properties.
The bulky and rigid phenyl groups contribute to the high thermal stability of the molecule by sterically hindering the degradation of the siloxane backbone. They also increase the glass transition temperature of polymers into which they are incorporated, leading to materials that maintain their mechanical properties at higher temperatures.
The nonpolar nature of the phenyl groups results in low surface energy and hydrophobicity, which are beneficial for applications such as coatings and sealants. In terms of electrical properties, the phenyl groups contribute to the low dielectric constant and high dielectric strength of these materials, making them excellent insulators.
In hybrid materials, the ability to functionalize the phenyl groups or to use the entire this compound molecule as a rigid node allows for precise control over the final material's architecture and, consequently, its properties. For example, in microporous polymers, the size and rigidity of the this compound building block directly influence the pore size and surface area of the resulting material. researchgate.net
Future Research Directions and Unexplored Avenues for Octaphenyloxatetrasilolane
Emerging Methodologies in Cyclosiloxane Chemistry
The synthesis and modification of cyclosiloxanes, including octaphenyloxatetrasilolane, are continuously evolving. New methodologies are moving towards more precise control over molecular architecture, enabling the creation of materials with tailored properties.
One key area of development is the use of ring-opening polymerization (ROP) . While a foundational technique, recent advancements allow for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. Future research could explore the controlled ROP of this compound with other cyclic monomers to create novel block copolymers. These copolymers could self-assemble into highly ordered nanostructures with applications in areas such as lithography and separation membranes.
Click chemistry , particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and thiol-ene reactions, offers another promising avenue. These reactions are highly efficient, selective, and proceed under mild conditions. Functionalizing the phenyl rings of this compound with azide (B81097) or alkyne groups would allow for the straightforward attachment of a wide variety of molecules, including polymers, biomolecules, and photosensitive dyes. This modular approach could lead to the development of highly functionalized materials with unprecedented properties.
Furthermore, advancements in catalysis are enabling more efficient and selective syntheses of functionalized cyclosiloxanes. The development of novel catalysts for hydrosilylation and dehydrocoupling reactions could facilitate the introduction of a broader range of functional groups onto the silicon-oxygen backbone or the phenyl rings of this compound, opening up new possibilities for material design.
Potential for Advanced Functional Materials Applications
The inherent properties of this compound, such as its thermal stability and dielectric properties, make it a strong candidate for a new generation of advanced functional materials.
A significant area of interest is in the development of high-performance dielectrics . The low dielectric constant of siloxanes, combined with the potential for creating highly ordered structures, could lead to materials with superior insulating properties for next-generation microelectronics. Research could focus on creating thin films of this compound-based materials and characterizing their dielectric strength, loss tangent, and breakdown voltage.
The incorporation of this compound into polymer nanocomposites is another promising direction. Its rigid structure can enhance the mechanical properties and thermal stability of various polymer matrices. Future studies could investigate the effect of this compound loading on the tensile strength, modulus, and glass transition temperature of polymers like polycarbonates, epoxies, and polyimides.
Moreover, the potential for this compound to form liquid crystalline phases is an exciting and underexplored area. By attaching appropriate mesogenic groups to the phenyl rings, it may be possible to create novel discotic liquid crystals. These materials could find applications in optical films, sensors, and organic light-emitting diodes (OLEDs).
| Potential Application Area | Key Property of this compound | Research Focus |
| Microelectronics | Low Dielectric Constant | Development of thin films with superior insulating properties. |
| Polymer Composites | Rigidity and Thermal Stability | Enhancement of mechanical and thermal properties of polymers. |
| Optoelectronics | Potential for Liquid Crystal Formation | Synthesis of novel discotic liquid crystals for optical applications. |
Interdisciplinary Research Opportunities Involving this compound
The unique characteristics of this compound position it at the intersection of several scientific disciplines, creating opportunities for innovative, collaborative research.
In the field of biomaterials , functionalized this compound could be explored for applications such as drug delivery and medical implants. Its biocompatible siloxane core, combined with the ability to attach bioactive molecules to its periphery, makes it an attractive scaffold. Collaboration between materials chemists and biomedical researchers could lead to the development of novel therapeutic and diagnostic platforms.
The interface of materials science and sensor technology presents another fertile ground for research. By incorporating specific recognition elements onto the this compound framework, it may be possible to create highly sensitive and selective chemical sensors. For example, attaching chromophores or fluorophores could lead to optical sensors that change color or fluorescence in the presence of specific analytes. This would require expertise in synthetic chemistry, spectroscopy, and device engineering.
Furthermore, the study of this compound-based materials under extreme conditions, such as high temperatures or radiation environments, could be of interest for aerospace and nuclear applications . Its inherent stability suggests potential for use as a component in high-performance coatings, lubricants, or structural materials in demanding environments. This research would necessitate collaboration between materials scientists and engineers specializing in these fields.
The continued exploration of this compound, driven by these emerging research directions, promises to yield a new generation of materials with tailored functionalities and broad scientific and technological impact.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
